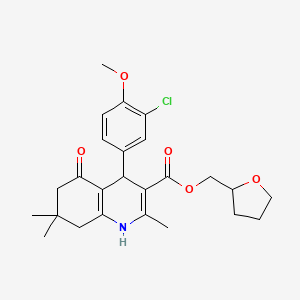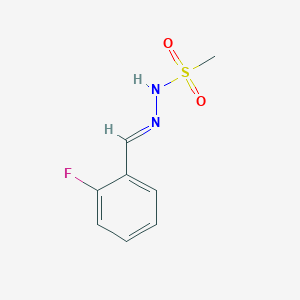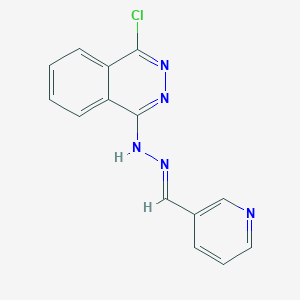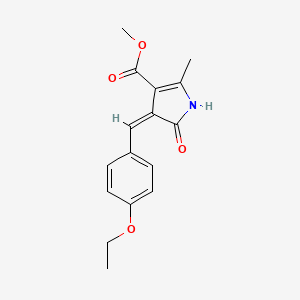
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and veterinary medicine. The chemical structure of Fipronil consists of a phenylpyrazole ring and a vinyl group, which gives it unique properties as an insecticide. Fipronil acts on the central nervous system of insects, causing paralysis and death.
Mécanisme D'action
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide acts on the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor. This leads to hyperexcitation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been shown to have low toxicity to mammals, but it has been shown to have some negative effects on aquatic organisms. 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been found to accumulate in sediments and can persist in the environment for several years.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been widely used in laboratory experiments to study the effects of insecticides on insects. It has been shown to be effective in controlling insect pests and has been used as a standard in many experiments. However, 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be expensive and may not be suitable for all experiments.
Orientations Futures
There are several future directions for research on 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide. One area of research is the development of new insecticides that are more effective and have lower environmental impacts. Another area of research is the study of the effects of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide on non-target organisms, such as bees and other pollinators. Additionally, research could be conducted on the development of new formulations of 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide that are more stable and have longer residual activity.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-isopropoxyaniline to form 4-chloro-2,6-dinitroaniline. The 4-chloro-2,6-dinitroaniline is then reacted with 4-fluoroaniline and acryloyl chloride to form 3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(4-isopropoxyphenyl)acrylamide has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of insect pests. It has been used in the control of agricultural pests such as ants, beetles, and termites, as well as in the control of fleas and ticks in dogs and cats.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(2)22-17-10-8-16(9-11-17)20-18(21)12-5-14-3-6-15(19)7-4-14/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRREZKXKHKIW-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)
![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)
![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)